molecular formula C15H16N2O2 B2667827 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034296-58-5

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2667827
CAS No.: 2034296-58-5
M. Wt: 256.305
InChI Key: KRVCRFPSKWNUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(18)12-6-7-17(9-12)15(19)14-8-11-4-2-3-5-13(11)16-14/h2-5,8,12,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVCRFPSKWNUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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